N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide
Overview
Description
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide, also known as DFB or Difluoromethoxybenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB is a small molecule inhibitor that targets a specific protein, and its mechanism of action has been extensively studied in various biological systems.
Mechanism of Action
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide inhibits the activity of PARP-1 by binding to its catalytic domain and preventing it from carrying out its enzymatic functions. PARP-1 is involved in DNA repair and cell death pathways, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a potent and selective inhibitor of PARP-1, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to reduce inflammation in various animal models of inflammatory diseases, suggesting its potential application in treating inflammatory disorders. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide is a potent and selective inhibitor of PARP-1, making it a valuable tool for studying the role of PARP-1 in various biological systems. Its specificity also minimizes off-target effects, reducing the likelihood of false-positive results. However, this compound has limited solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of this compound as a tool for studying the role of PARP-1 in various biological systems could lead to a better understanding of the complex pathways involved in DNA repair and cell death.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a specific protein called PARP-1, which is involved in DNA repair and cell death pathways. Inhibition of PARP-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making this compound a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-(difluoromethoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-10(21)19-12-4-6-13(7-5-12)20-15(22)11-2-8-14(9-3-11)23-16(17)18/h2-9,16H,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKAVTGCZWYXST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.